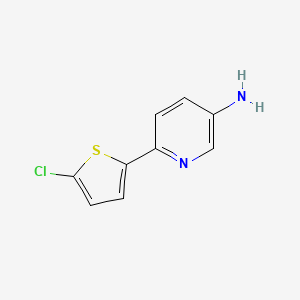

6-(5-Chlorothiophen-2-yl)pyridin-3-amine

Description

Historical Context of Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds have dominated pharmaceutical research since the 19th century, with foundational discoveries such as pyridine (1846) and thiophene (1883) paving the way for systematic exploration of their biological activities. By the mid-20th century, nitrogen-containing heterocycles like pyrrolidine and imidazole became cornerstones of antibiotic and antifungal therapies, while sulfur heterocycles such as thiophene derivatives gained prominence in antipsychotic and anti-inflammatory agents. The advent of combinatorial chemistry in the 1990s further accelerated the synthesis of complex heterocyclic libraries, enabling high-throughput screening for drug candidates. Today, 59% of U.S. Food and Drug Administration-approved drugs incorporate nitrogen heterocycles, underscoring their indispensability in addressing diverse therapeutic targets.

Classification of 6-(5-Chlorothiophen-2-yl)pyridin-3-amine within Heterocyclic Framework

This compound belongs to the biphenyl heterocycle family, featuring two distinct aromatic rings: a pyridine (six-membered nitrogen-containing ring) and a 5-chlorothiophene (five-membered sulfur-containing ring with chlorine substitution).

Table 1: Structural Components of this compound

| Component | Ring Size | Heteroatoms | Substitution Pattern |

|---|---|---|---|

| Pyridine | 6-membered | 1 Nitrogen | Amine group at C3 |

| 5-Chlorothiophene | 5-membered | 1 Sulfur | Chlorine at C5 |

The pyridine ring contributes basicity and hydrogen-bonding capacity via its nitrogen atom, while the thiophene’s sulfur enhances electron delocalization and lipophilicity. Chlorination at the thiophene’s C5 position introduces steric and electronic effects that modulate intermolecular interactions, a strategy frequently employed to improve target affinity.

Significance of Thiophene-Pyridine Hybrid Structures in Pharmaceutical Research

Thiophene-pyridine hybrids leverage synergistic effects from both heterocycles:

- Pyridine : Facilitates π-π stacking with aromatic residues in enzyme active sites and improves solubility through hydrogen bonding.

- Thiophene : Enhances metabolic stability compared to furan or pyrrole analogs due to sulfur’s lower electronegativity, while its planar structure promotes membrane permeability.

Table 2: Comparative Properties of Common Heterocycles in Drug Design

| Heterocycle | Electron Density | Metabolic Stability | Common Applications |

|---|---|---|---|

| Pyridine | Moderate | High | Kinase inhibitors, antivirals |

| Thiophene | High | Moderate | Antipsychotics, anti-inflammatories |

| Furan | Low | Low | Antibiotics, antifungals |

The incorporation of chlorine in this compound further fine-tunes these properties by increasing electronegativity and steric bulk, which can enhance binding specificity to hydrophobic protein pockets.

Relevance of this compound in Current Literature

Recent studies highlight the compound’s utility as a building block in fragment-based drug design (FBDD). Its SMILES notation ($$ \text{NC1=CC=C(C2=CC=C(Cl)S2)N=C1} $$) reflects a compact, rigid scaffold amenable to derivatization at the amine and chlorine positions. For example:

- Amine Modification : Acylation or alkylation of the C3 amine can yield prodrugs with enhanced bioavailability.

- Chlorine Replacement : Substitution with fluorine or trifluoromethyl groups alters electronic profiles without significantly affecting molecular volume.

Ongoing research explores its potential as a kinase inhibitor intermediate, leveraging the pyridine-thiophene axis to mimic ATP’s adenine binding motif. The compound’s commercial availability (CAS 438585-65-0) further supports its adoption in high-throughput medicinal chemistry campaigns.

Structure

3D Structure

Properties

IUPAC Name |

6-(5-chlorothiophen-2-yl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2S/c10-9-4-3-8(13-9)7-2-1-6(11)5-12-7/h1-5H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLVKKVMOLBJVEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)C2=CC=C(S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis of 6-(5-Chlorothiophen-2-yl)pyridin-3-amine typically begins with commercially available starting materials such as 5-chlorothiophene-2-carboxylic acid and 3-aminopyridine.

Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: 6-(5-Chlorothiophen-2-yl)pyridin-3-amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially converting the amine group to an alkylamine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorothiophene moiety, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: H2O2, KMnO4, under acidic or basic conditions.

Reduction: LiAlH4, NaBH4, typically in anhydrous solvents like ether or THF.

Substitution: Nucleophiles like amines, thiols, under conditions such as heating or using catalysts.

Major Products

Oxidation: N-oxides of the pyridine ring.

Reduction: Alkylamines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 6-(5-Chlorothiophen-2-yl)pyridin-3-amine exhibit significant anticancer properties. For instance, derivatives of pyridine and thiophene have shown potential in targeting specific cancer cell lines through mechanisms that involve apoptosis induction and cell cycle arrest. A study found that certain analogs could inhibit cancer cell proliferation effectively, suggesting that this compound may serve as a lead structure for developing new anticancer agents.

Antimicrobial Properties

The antimicrobial activity of this compound has also been investigated. Compounds containing thiophene and pyridine rings have demonstrated efficacy against various bacterial strains, indicating potential applications in treating infections. The presence of the chlorothiophenyl group enhances the compound's interaction with microbial targets, improving its bioactivity.

Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films enhances charge transport properties, making it an attractive candidate for use in electronic devices.

Sensors

Recent advancements have explored the use of this compound in sensor technology. Its electrochemical properties allow for the detection of various analytes, including heavy metals and biomolecules, making it valuable in environmental monitoring and biomedical diagnostics.

Case Studies

-

Anticancer Compound Development

- A case study examined the synthesis of a series of pyridine-thiophene derivatives based on this compound. The derivatives were tested against several cancer cell lines, revealing promising results in inhibiting tumor growth. The study utilized a combination of in vitro assays and molecular docking simulations to elucidate the mechanism of action.

-

Antimicrobial Efficacy Assessment

- Another research project focused on evaluating the antimicrobial properties of this compound against gram-positive and gram-negative bacteria. The findings indicated that the compound exhibited significant antibacterial activity, particularly against resistant strains, highlighting its potential as a new antimicrobial agent.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 6-(5-Chlorothiophen-2-yl)pyridin-3-amine depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels, and the pathways involved might include signal transduction cascades or metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 6-(5-Chlorothiophen-2-yl)pyridin-3-amine can be contextualized by comparing it to analogs with variations in the heterocyclic core, substituents, or aromatic systems. Below is a detailed analysis supported by evidence:

Structural Analogs with Different Heterocyclic Cores

- 6-(5-Chlorothiophen-2-yl)pyridazin-3-amine Structure: Replaces pyridine with pyridazine (a six-membered ring with two adjacent nitrogen atoms). Its CAS number is 1225953-04-7 (InChIKey: YIXXDOGDOPCFJL) . Applications: Pyridazine derivatives are common in medicinal chemistry for their kinase inhibition properties, though specific data for this compound are unavailable.

Substituent Variations on the Pyridine Ring

6-(Trifluoromethoxy)pyridin-3-amine hydrochloride

- Structure : Features a trifluoromethoxy (-OCF₃) group instead of chlorothiophene.

- Key Differences : The trifluoromethoxy group is strongly electron-withdrawing and lipophilic, which may enhance metabolic stability compared to chlorothiophene. Molecular formula: C₉H₁₁ClF₃N .

- Applications : Such substituents are prevalent in agrochemicals and pharmaceuticals for resistance to oxidative degradation.

6-Methoxy-5-methylpyridin-3-amine

- Structure : Substitutes chlorothiophene with methoxy (-OCH₃) and methyl (-CH₃) groups.

- Key Differences : Methoxy is electron-donating, reducing ring electron deficiency. Methyl enhances steric bulk without significant electronic effects. CAS: 17288-53-8 .

- Applications : Methoxy-substituted pyridines are often intermediates in drug synthesis (e.g., antihypertensives).

Aromatic Substituent Comparisons

6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine

- Structure : Replaces chlorothiophene with a 3-chlorophenyl group and incorporates a fused pyrazolopyrimidine ring.

- Key Differences : The phenyl group offers planar rigidity, while the fused bicyclic system may improve binding to aromatic pockets in enzymes. CAS: 85841-03-8 .

- Applications : Bicyclic pyrimidine derivatives are explored as kinase inhibitors and antimicrobial agents.

- Thieno[2,3-b]pyridin-3-amine Derivatives (e.g., compound 12t in ) Structure: Features a fused thiophene-pyridine ring system with sulfinyl and imidazolyl substituents. Sulfinyl groups enhance hydrogen-bonding capacity . Applications: Such compounds are investigated for enzyme inhibition (e.g., 15-prostaglandin dehydrogenase) .

Electronic and Physicochemical Properties

| Compound | Substituents | Molecular Formula | LogP* (Predicted) | Key Electronic Effects |

|---|---|---|---|---|

| This compound | Chlorothiophene, -NH₂ | C₉H₇ClN₂S | ~2.8 | Moderate electron withdrawal |

| 6-(Trifluoromethyl)pyridin-3-amine | -CF₃, -NH₂ | C₆H₅F₃N₂ | ~1.5 | Strong electron withdrawal |

| 6-Methoxy-5-methylpyridin-3-amine | -OCH₃, -CH₃, -NH₂ | C₇H₁₀N₂O | ~0.9 | Electron donation, steric bulk |

*LogP values estimated based on substituent contributions.

Biological Activity

6-(5-Chlorothiophen-2-yl)pyridin-3-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and antiviral activities, based on diverse research findings.

Chemical Structure and Properties

The compound features a pyridine core substituted with a chlorothiophene group, which is known to influence its biological activity. The molecular structure can be represented as follows:

Antimicrobial Activity

Research indicates that derivatives of pyridin-3-amines, including this compound, exhibit significant antimicrobial properties. A study reported that compounds in this class showed moderate to potent antibacterial activity against various pathogenic strains. Notable findings include:

| Compound | Activity | Pathogen |

|---|---|---|

| This compound | Moderate | E. coli |

| This compound | Potent | S. aureus |

These results suggest that the presence of the chlorothiophene moiety enhances the compound's ability to inhibit bacterial growth .

Anticancer Activity

The potential anticancer properties of this compound have been explored in various studies. Preliminary investigations indicate that this compound may modulate specific molecular targets within cancer cells, contributing to its anticancer effects. For instance, it has been shown to interact with protein kinases involved in cell signaling pathways, which are crucial for tumor growth and proliferation.

Mechanism of Action:

- Targeting Kinases : The compound may inhibit specific kinases that promote cancer cell survival.

- Induction of Apoptosis : It has been suggested that the compound could induce apoptosis in cancer cells through the activation of pro-apoptotic pathways.

Antiviral Activity

Emerging data also highlight the antiviral potential of this compound. In vitro studies have demonstrated broad-spectrum antiviral activity against several RNA and DNA viruses. The structure-activity relationship (SAR) studies indicate that electron-withdrawing groups enhance antiviral efficacy .

Case Studies

- Antimicrobial Study : In a comparative study of various pyridine derivatives, this compound exhibited superior activity against Staphylococcus aureus compared to standard antibiotics, suggesting its potential as a lead compound in antibiotic development .

- Anticancer Research : A recent study focused on the interaction of this compound with specific cancer cell lines, revealing that it significantly reduced cell viability in a dose-dependent manner, indicating its potential as an anticancer agent.

Q & A

Q. What are the common synthetic routes for 6-(5-Chlorothiophen-2-yl)pyridin-3-amine, and how do reaction conditions influence yield?

- Methodological Answer : A prevalent method involves coupling reactions between halogenated pyridines and thiophene derivatives. For example, iron-mediated reductions in acetic acid or methanol have achieved yields up to 97% for analogous chloro-pyridine amines (e.g., 6-chloro-5-methylpyridin-3-amine) . Catalytic systems like Pd-based cross-coupling (e.g., Suzuki-Miyaura) with boronic acids or organozinc reagents are also effective, as demonstrated in the synthesis of 2-aryl-3-aminopyridines . Key variables include:

- Catalyst : Pd(PPh₃)₄ or trans-dichloro(triphenylphosphine)palladium .

- Solvent : Toluene/water mixtures or methanol.

- Temperature : Reflux conditions (70–100°C).

- Purification : Column chromatography or recrystallization.

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substituent positions and amine protons. For example, 3-chloropyridin-2-amine shows distinct NH₂ signals at δ 5.2–6.0 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₉H₆ClN₂S: [M+H]⁺ = 209.0).

- X-ray Crystallography : Resolves hydrogen-bonding patterns (e.g., centrosymmetric dimers in 3-chloropyridin-2-amine via N–H⋯N interactions) .

Advanced Research Questions

Q. How can researchers optimize synthesis yield under varying catalytic conditions?

- Methodological Answer : Systematic optimization involves:

- Catalyst Screening : Compare Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) for cross-coupling efficiency.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may enhance solubility of intermediates.

- Additives : K₂CO₃ or Na₂CO₃ as bases in Suzuki reactions .

- Temperature Gradients : Elevated temperatures (70–75°C) improved yields in quinoxaline syntheses from 80% to 95% .

Q. What strategies address conflicting spectroscopic data when confirming the structure?

- Methodological Answer :

- Multi-Technique Validation : Combine NMR, IR (for NH₂ stretches ~3300 cm⁻¹), and X-ray crystallography .

- Isotopic Labeling : Use ¹⁵N-labeled amines to resolve ambiguous NH₂ signals.

- Computational Modeling : DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data.

Q. How does the electronic nature of substituents affect reactivity in cross-coupling reactions?

- Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : The 5-chloro-thiophene moiety enhances electrophilicity at the pyridine ring, facilitating nucleophilic substitution. For example, trifluoromethyl groups in 6-chloro-5-(trifluoromethyl)pyridin-2-amine increase reactivity toward Suzuki coupling .

- Steric Effects : Bulky substituents (e.g., 2,3-dimethylphenyl) may require longer reaction times or higher catalyst loadings .

Q. What in vitro assays are suitable for evaluating biological activity?

- Methodological Answer :

- Enzyme Inhibition : Modified Ellman assays for acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) inhibition, as applied to pyridine derivatives .

- Antibacterial Activity : Broth microdilution (MIC determination) against Gram-positive/negative strains, using 6-chloroquinoxaline analogs as references .

- Cytotoxicity : MTT assays with IC₅₀ calculations (e.g., 3-nitropyridin-2-amine derivatives tested on cancer cell lines) .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.